The Spectroscopic Signature of 3-Bromo-1-methyl-5-nitroindole: A Technical Guide for Researchers
The Spectroscopic Signature of 3-Bromo-1-methyl-5-nitroindole: A Technical Guide for Researchers
For scientists and professionals engaged in drug discovery and development, a comprehensive understanding of the structural and electronic properties of novel chemical entities is paramount. 3-Bromo-1-methyl-5-nitroindole represents a scaffold of significant interest, combining the versatile indole core with the electron-withdrawing functionalities of a nitro group and the strategic placement of a bromine atom. This guide provides an in-depth analysis of the expected spectral characteristics of this compound, offering a predictive framework for its identification and characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The insights presented herein are synthesized from empirical data of closely related analogs and foundational spectroscopic principles, ensuring a robust and scientifically grounded resource.
Molecular Structure and Synthetic Strategy
Proposed Synthesis Workflow
The synthesis can be envisioned as a two-step process starting from the commercially available 5-nitroindole. The initial step would involve the methylation of the indole nitrogen, followed by regioselective bromination at the C3 position.
Caption: Proposed two-step synthesis of 3-Bromo-1-methyl-5-nitroindole.
Experimental Protocol: A Predictive Approach
Step 1: Synthesis of 1-Methyl-5-nitroindole
-
To a solution of 5-nitroindole in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C.
-
Allow the mixture to stir for 30 minutes to facilitate the formation of the indolide anion.
-
Add methyl iodide (CH₃I) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield 1-methyl-5-nitroindole.
Step 2: Synthesis of 3-Bromo-1-methyl-5-nitroindole
-
Dissolve the synthesized 1-methyl-5-nitroindole in a chlorinated solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C and add N-bromosuccinimide (NBS) portion-wise. The electron-rich nature of the indole C3 position directs the electrophilic substitution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Wash the reaction mixture with aqueous sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography to obtain 3-Bromo-1-methyl-5-nitroindole.
Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated NMR, IR, and MS spectral data for 3-Bromo-1-methyl-5-nitroindole, with interpretations grounded in the analysis of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on the known spectral data of substituted indoles.
¹H NMR (Proton NMR):
The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the N-methyl group. The electron-withdrawing nature of the nitro group and the bromine atom will significantly influence the chemical shifts of the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H-2 | ~7.5 - 7.7 | s | - | Singlet due to no adjacent protons. Deshielded by the adjacent nitrogen and the overall electron-poor nature of the ring. |
| H-4 | ~8.4 - 8.6 | d | ~2.0 | Doublet due to coupling with H-6. Significantly deshielded by the ortho-nitro group. |
| H-6 | ~8.0 - 8.2 | dd | ~9.0, 2.0 | Doublet of doublets due to coupling with H-7 and H-4. Deshielded by the nitro group. |
| H-7 | ~7.4 - 7.6 | d | ~9.0 | Doublet due to coupling with H-6. |
| N-CH₃ | ~3.8 - 4.0 | s | - | Singlet for the methyl group attached to the nitrogen. |
¹³C NMR (Carbon-13 NMR):
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the substituents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C-2 | ~130 - 135 | Deshielded by the adjacent nitrogen. |
| C-3 | ~95 - 100 | Shielded due to the direct attachment of bromine (heavy atom effect). |
| C-3a | ~130 - 135 | Quaternary carbon at the ring junction. |
| C-4 | ~118 - 122 | Influenced by the adjacent nitro group. |
| C-5 | ~142 - 146 | Quaternary carbon directly attached to the electron-withdrawing nitro group. |
| C-6 | ~115 - 120 | Aromatic carbon. |
| C-7 | ~110 - 115 | Aromatic carbon. |
| C-7a | ~138 - 142 | Quaternary carbon at the ring junction. |
| N-CH₃ | ~33 - 36 | Methyl carbon attached to nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 3-Bromo-1-methyl-5-nitroindole is expected to show characteristic absorption bands for the nitro group and the aromatic system.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Characteristic of C-H bonds on the indole ring. |
| N-O Asymmetric Stretch | 1550 - 1475 | Strong | A strong, characteristic absorption for the nitro group attached to an aromatic ring.[1] |
| N-O Symmetric Stretch | 1360 - 1290 | Strong | The second strong, characteristic absorption for the nitro group.[1] |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Multiple bands are expected for the indole ring system. |
| C-N Stretch | 1300 - 1200 | Medium | Stretching vibration of the carbon-nitrogen bonds in the indole ring. |
| C-Br Stretch | 700 - 500 | Medium-Strong | Characteristic absorption for the carbon-bromine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.
Expected Fragmentation Pattern:
Caption: Predicted mass spectral fragmentation of 3-Bromo-1-methyl-5-nitroindole.
-
Molecular Ion (M⁺): The mass spectrum will exhibit a prominent molecular ion peak cluster at m/z 254 and 256, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively. The relative intensity of these two peaks will be approximately 1:1.
-
Loss of NO₂: A significant fragment will be observed at m/z 208/210, resulting from the loss of the nitro group (NO₂). This fragment will also show the characteristic 1:1 bromine isotope pattern.
-
Loss of Br: A fragment corresponding to the loss of the bromine atom will appear at m/z 175. This peak will be a singlet as it no longer contains bromine.
-
Further Fragmentation: The fragment at m/z 208/210 may further lose a molecule of hydrogen cyanide (HCN) from the indole ring, leading to a peak at m/z 181/183.
Conclusion
This technical guide provides a detailed predictive analysis of the spectral data for 3-Bromo-1-methyl-5-nitroindole. By leveraging established spectroscopic principles and data from analogous structures, researchers can confidently approach the synthesis and characterization of this and similar substituted indole compounds. The provided protocols and predicted spectral data serve as a valuable resource for method development, compound identification, and the advancement of research in medicinal chemistry and drug development.
References
-
(ChemicalBook)
-
(The Royal Society of Chemistry)
-
(RSC Advances)
-
(PubChem)
-
(PubChem)
-
(ChemicalBook)
-
(National Institutes of Health)
-
(TSI Journals)
-
(YouTube)
-
(University of Colorado Boulder)
